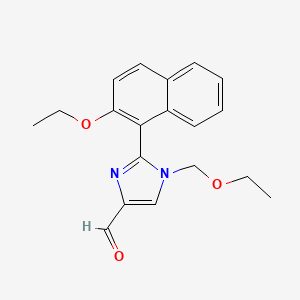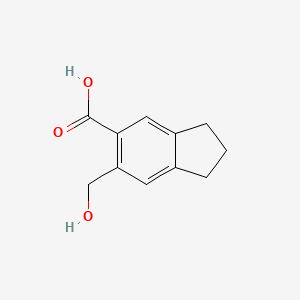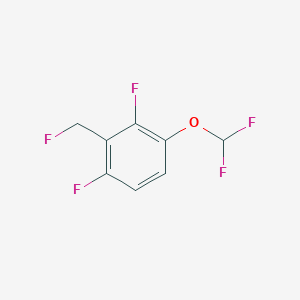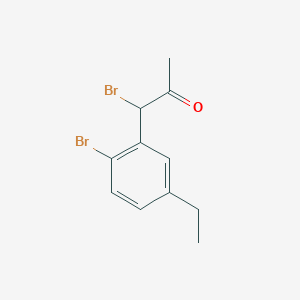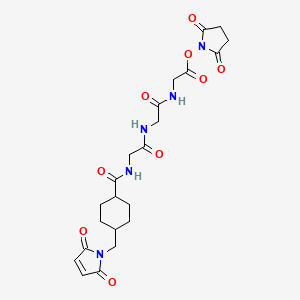
4-Bromo-3-isopropylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-isopropylbenzaldehyde is an organic compound with the molecular formula C10H11BrO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the fourth position and an isopropyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-isopropylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 3-isopropylbenzaldehyde. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of safer brominating agents and solvents can be employed to minimize environmental impact and enhance safety.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as the Suzuki coupling reaction, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Palladium catalyst (Pd) with boronic acids in a basic medium.
Major Products Formed:
Oxidation: 4-Bromo-3-isopropylbenzoic acid.
Reduction: 4-Bromo-3-isopropylbenzyl alcohol.
Substitution: Various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
4-Bromo-3-isopropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Bromo-3-isopropylbenzaldehyde largely depends on its functional groups and the specific reactions it undergoes. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. Additionally, the isopropyl group can affect the compound’s steric properties, impacting its binding affinity and selectivity in biological systems.
Comparison with Similar Compounds
4-Bromobenzaldehyde: Similar structure but lacks the isopropyl group, making it less sterically hindered.
3-Bromo-4-hydroxybenzaldehyde: Contains a hydroxyl group instead of an isopropyl group, leading to different reactivity and solubility properties.
4-Isopropylbenzaldehyde: Lacks the bromine atom, resulting in different chemical behavior, particularly in substitution reactions.
Uniqueness: 4-Bromo-3-isopropylbenzaldehyde is unique due to the combination of the bromine atom and the isopropyl group on the benzene ring. This combination imparts distinct steric and electronic properties, making the compound valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
4-bromo-3-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H11BrO/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-7H,1-2H3 |
InChI Key |
ODUAVNJBDBECAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


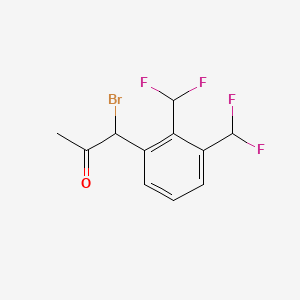
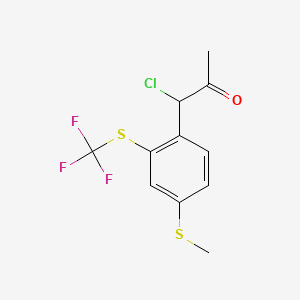
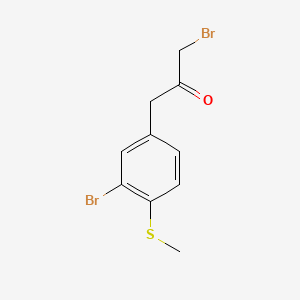
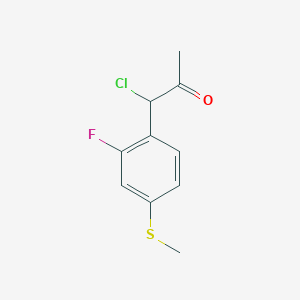
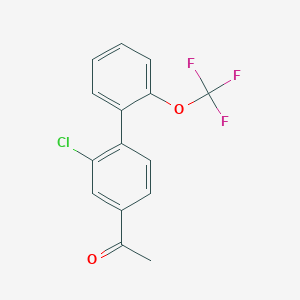
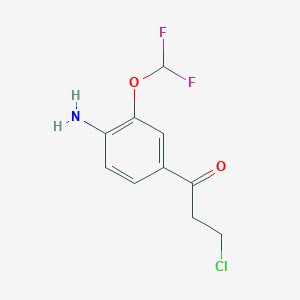
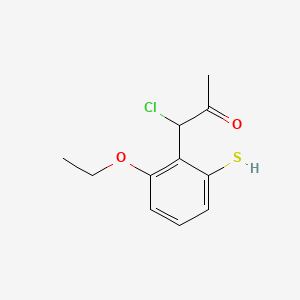
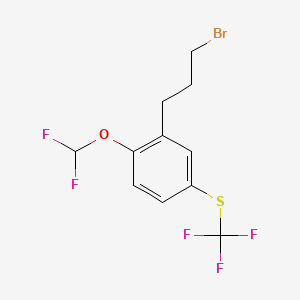
![1-[2-(1,3-Thiazol-4-yl)-1H-benzimidazol-1-yl]prop-2-en-1-one](/img/structure/B14061668.png)
